molecular formula C11H13BrN2O2 B1458685 (5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone CAS No. 1707583-16-1

(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone

Cat. No. B1458685
CAS RN: 1707583-16-1
M. Wt: 285.14 g/mol
InChI Key: FCTGOSDQGJUVDC-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone, commonly known as BMPM, is an organic compound that has been studied extensively due to its various applications in scientific research. This compound has a wide range of potential uses in laboratory experiments and has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to "(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone" often focuses on their synthesis and crystal structure analysis. For instance, studies have detailed the crystal and molecular structure analysis of related compounds, highlighting their synthesis, characterization by X-ray diffraction, and the intermolecular interactions that contribute to their stability and conformation (Lakshminarayana et al., 2009; Peng & Hou, 2008). These studies provide a foundation for understanding the structural characteristics of pyridine and pyrrolidine derivatives, which are crucial for their application in designing new molecules with desired properties.

Application in Heterocyclic ChemistryThe synthesis and application of pyridine and pyrrolidine derivatives in heterocyclic chemistry are significant areas of interest. Research has demonstrated methods for creating complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Nedolya et al., 2015). These methodologies enable the construction of molecules with specific functions and properties, leveraging the reactivity and structural attributes of compounds similar to "(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone."

Catalysis and Material Science

Compounds with pyridine and pyrrolidine moieties find applications in catalysis and material science. For example, the development of palladium complexes using iminopyridine ligands for selective ethylene dimerization showcases the utility of such compounds in catalytic applications (Nyamato et al., 2015). This research underscores the versatility of pyridine and pyrrolidine derivatives in synthesizing catalysts that can facilitate specific chemical reactions, contributing to advancements in synthetic chemistry and industrial processes.

properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-16-10-9(6-8(12)7-13-10)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGOSDQGJUVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193348
Record name Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxy-pyridin-3-yl)-pyrrolidin-1-yl-methanone

CAS RN

1707583-16-1
Record name Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707583-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-bromo-2-methoxy-3-pyridinyl)-1-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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